molecular formula C4H3Br2N3O2 B1322981 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole CAS No. 155600-99-0

3,5-dibromo-1-methyl-4-nitro-1H-pyrazole

Cat. No. B1322981
M. Wt: 284.89 g/mol
InChI Key: PGMQVDHYFOWDLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclization reactions and the use of catalysts. For example, the oxidative cyclization of 1-phenylhydrazono chromen-2-ones with copper acetate as a catalyst leads to the formation of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones . Similarly, nitration reactions are used to introduce nitro groups into the pyrazole ring, as seen in the synthesis of 3,4,5-trinitro-1H-pyrazole . These methods could potentially be adapted for the synthesis of "3,5-dibromo-1-methyl-4-nitro-1H-pyrazole" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the molecular and crystal structure of pyrazole derivatives. For instance, the structure of 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole was elucidated using X-ray diffraction, revealing its monoclinic space group and molecular geometry . The molecular structures of pyrazole derivatives can exhibit various conformations and intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for their supramolecular assembly .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions, including nucleophilic substitution. For example, 3,4,5-trinitro-1H-pyrazole reacts with ammonia, amines, and other nucleophiles, leading to the substitution of the nitro group and the formation of dinitropyrazoles . The reactivity of these compounds can be influenced by the nature and position of substituents on the pyrazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. Theoretical studies using density functional theory (DFT) can predict properties such as band gap, thermodynamic properties, and detonation performance . Experimental techniques like IR, NMR, and vibrational spectroscopy provide insights into the vibrational frequencies, chemical shifts, and stability of the molecules . These properties are essential for understanding the behavior of pyrazole compounds in different environments and for their potential applications.

Scientific Research Applications

  • Reactivity Studies : Dalinger et al. (2013) explored the reactivity of 3,4,5-Trinitro-1H-pyrazole and its N-methyl derivative, providing insights into the nucleophilic substitution reactions of these compounds. This study contributes to understanding the chemical behavior of pyrazole derivatives, including 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole (Dalinger et al., 2013).

  • Chemical Interactions : Khaliullin et al. (2020) investigated the interaction of 2-chloromethylthiirane with 3,5-dibromo-4-nitropyrazole. This research aids in understanding the rearrangement processes and product formation involving pyrazole derivatives under different conditions (Khaliullin et al., 2020).

  • Detonation Properties : Ravi et al. (2010) conducted theoretical studies on the structure and detonation properties of amino-, methyl-, and nitro-substituted 3,4,5-trinitro-1H-pyrazoles. This research is crucial in evaluating the potential of these compounds as high-energy materials (Ravi et al., 2010).

  • Hydrogen-Bonded Structures : Portilla et al. (2007) analyzed hydrogen-bonded structures in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and related compounds. Understanding these hydrogen-bonded structures helps in the study of molecular interactions and stability of pyrazole-based compounds (Portilla et al., 2007).

  • Pharmaceutical and Chemical Applications : Volkova et al. (2021) explored the use of 4-nitrosopyrazoles in the pharmaceutical industry and chemistry, highlighting their biological activity and reactivity. This study underscores the broad application potential of pyrazole derivatives, including 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole (Volkova et al., 2021).

Safety And Hazards


  • Hazard Statement : H302 (Harmful if swallowed)

  • Precautionary Statements : P280, P305, P338, P351

  • MSDS : Link to MSDS


Future Directions

Future research could focus on:



  • Investigating its potential applications in pharmaceuticals or materials science.

  • Assessing its environmental impact and toxicity.

  • Exploring its interactions with biological systems.


Please note that this analysis is based on available information, and further scientific investigation is essential for a comprehensive understanding of this compound.


properties

IUPAC Name

3,5-dibromo-1-methyl-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br2N3O2/c1-8-4(6)2(9(10)11)3(5)7-8/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMQVDHYFOWDLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)Br)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628910
Record name 3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dibromo-1-methyl-4-nitro-1H-pyrazole

CAS RN

155600-99-0
Record name 3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3,5-dibromo-4-nitropyrazole 1 (0.934 g, 3.45 mmol) in 5 mL of absolute DMF were added dropwise 0.16 g of sodium hydride (6.67 mmol) in DMF (100 mL) over a period of 1 h. After cessation of gas generation, 0.26 mL of CH3I (3.89 mmole) was added dropwise and stirred at room temperature for overnight. The solvent was then evaporated under vacuum and the residue was poured into water, The separated solid was filtered, washed with water and dried under vacuum to afford 0.713 g of 2 (yield 72.6%). Preparation of N-benzyl-3-bromo-1-methyl-4-nitro-1H-pyrazol-5-amine (3): 3,5-dibromo-1-methyl-4-nitropyzole 2 (2.85 g 10 mmol) was heated in a solution of 10 mL of benzylamine for 6 h at 80° C. After cooling to room temperature, the reaction mixture was poured into water and the yellow solid formed. Then it was filtered, washed with water, dried and recrystallized from toluene to afford 3 g of 3 in yield of 96%. Preparation of 5-amino-1-methyl-4-nitro-1H-pyrazole-3-carbonitrile (4): A mixture of CuCN (0.135 g, 1.5 mmol) and 3 (0.312 g, 1 mmol) in solution of DMF (10 mL) were refluxed for 8 h before it was poured on water and filtered. The filtrate and the separated yellow solid, which was dissolved in concentrated ammonium hydroxide, were extracted by EtOAc. The organic layer was dried using Na2SO4 and purified by flash column chromatography (EtOAc: PE=2:1˜1:1) to afford 0.108 g of 4 in yield of 42%. Preparation of 4,5-diamino-3-cyano-1-methylpyrazole (5): A mixture 4 (0.257 g, 1 mmol) and 10% Pd/C (0.3 g) catalyst in 20 mL ethanol were stirred in hydrogen atmosphere at room temperature for 48 h. After filtration, the solvent was removed under reduced pressure to 2-3 mL before 98% H2SO4 was added dropwise until pH=1. The formed solid was filtered and washed with small amount of ethanol to afford 0.106 g of 5 in yield of 45%: 1HNMR (300 MHz, DMSO-d6) δ 3.00 (3H); 13CNMR (75 MHz, DMSO-d6) δ 35.9, 110.3, 114.2, 114.5, 138.4; MS (EI) 137.
Quantity
0.934 g
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.26 mL
Type
reactant
Reaction Step Two
Name
Yield
72.6%

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